N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride is a chemical compound that belongs to the class of amines, specifically a substituted propynyl amine. It is recognized for its potential applications in neuroscience and pharmacology, particularly related to serotonin receptor interactions. The molecular formula of this compound is , with a molecular weight of approximately 295.772 g/mol .
This compound is classified under neuroactive substances, primarily due to its interaction with serotonin receptors, which are crucial in regulating mood, cognition, and various physiological processes. It is often utilized in research settings to explore mechanisms related to memory, learning, stress, and anxiety .
The synthesis of N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
The synthetic routes may involve multiple steps including:
The molecular structure of N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride can be represented by its SMILES notation: Cl.CCN(CC)C(C)Cc1cccc(c1)C(F)(F)F
. The InChI representation is as follows:
The key data points for this compound include:
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride can participate in various chemical reactions typical for amines:
The reactivity of this compound can be influenced by the trifluoromethyl group, which enhances its electrophilicity and alters its interaction with other reagents.
The mechanism of action for N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride primarily involves its interaction with serotonin receptors:
Research indicates that compounds with similar structures often demonstrate significant effects on mood and cognition by modulating serotonin levels in the brain.
Relevant data includes:
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride has several scientific applications:
This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity, making it an important subject of study in medicinal chemistry and pharmacology .
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3